BenchChemオンラインストアへようこそ!

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

HCV NS3 protease structure-activity relationship P1 residue optimization

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS 565456-75-9), also known as Boc-DL-cyclobutylalanine or Boc-3-cyclobutylalanine, is a synthetic non-proteinogenic amino acid derivative belonging to the tert-butoxycarbonyl (Boc)-protected amino acid family. With molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol, it features a cyclobutyl side chain attached to the α-carbon of alanine, protected at the amino terminus by a Boc group.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 565456-75-9
Cat. No. B1323241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
CAS565456-75-9
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyCXKVEJHPQAZLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS 565456-75-9): A Boc-Protected β-Cyclobutylalanine Building Block for Peptide and Protease Inhibitor Synthesis


2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS 565456-75-9), also known as Boc-DL-cyclobutylalanine or Boc-3-cyclobutylalanine, is a synthetic non-proteinogenic amino acid derivative belonging to the tert-butoxycarbonyl (Boc)-protected amino acid family . With molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol, it features a cyclobutyl side chain attached to the α-carbon of alanine, protected at the amino terminus by a Boc group . This compound serves as a critical chiral building block in medicinal chemistry, most notably as the key intermediate for introducing the P1 β-cyclobutylalanyl moiety during the synthesis of boceprevir (SCH 503034), an HCV NS3/4A protease inhibitor [1]. It is commercially supplied as a racemic mixture (DL form) at purities typically ranging from 95% to 98% [2].

Why Generic Substitution of CAS 565456-75-9 with Other Boc-Amino Acids or Non-Cyclobutyl Analogs Fails in Protease Inhibitor Programs


Substituting 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid with a structurally similar Boc-protected amino acid—such as Boc-alanine, Boc-cyclopropylalanine, or Boc-tert-leucine—is not chemically equivalent because the cyclobutyl ring provides a unique combination of steric bulk and ring strain that critically governs P1 side-chain interactions within the S1 pocket of target proteases [1]. Extensive structure-activity relationship (SAR) studies conducted during the discovery of boceprevir demonstrated that the P1 cyclobutylalanine residue was specifically selected over alternative P1 residues after systematic optimization; the resulting inhibitor exhibited a Ki* of 14 nM against HCV NS3 protease and an EC₅₀ of 0.20 μM in a cell-based replicon assay [1]. Furthermore, the racemic (DL) nature of CAS 565456-75-9 introduces additional complexity: if a synthesis protocol is validated using the racemate, direct replacement with the enantiopure (S)-form (CAS 478183-60-7) or (R)-form (CAS 478183-61-8) may alter crystallization behavior, diastereomeric ratios in downstream couplings, and ultimately the biological activity of the final product . Generic substitution without systematic re-optimization thus carries the risk of reduced potency, altered selectivity, and failed batch reproducibility.

Quantitative Differentiation Evidence for 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS 565456-75-9)


P1 Cyclobutylalanine is the Preferred Residue for HCV NS3 Protease Inhibition: SAR Selection Over Alternative P1 Moieties

During the discovery of boceprevir, extensive SAR optimization across P1, P2, P3, and capping positions identified P1 cyclobutylalanine as the optimal residue [1]. The final clinical candidate, boceprevir (SCH 503034), containing the cyclobutylalanyl moiety, exhibited a Ki* of 14 nM against HCV NS3 protease in a continuous assay, with EC₅₀ and EC₉₀ values of 0.20 μM and 0.35 μM respectively in a 72-hour bicistronic subgenomic replicon assay in HuH-7 cells [1]. In contrast, inhibitors with alternative P1 residues studied during the SAR campaign did not achieve the same combination of potency and pharmacokinetic properties; the P1 cyclobutylalanine, in synergy with P3 tert-butylglycine and the tert-butyl urea cap, provided the best overall profile [1].

HCV NS3 protease structure-activity relationship P1 residue optimization boceprevir

Synthetic Route Specificity: CAS 565456-75-9 is the Designated Intermediate in Boceprevir Manufacturing Process

A published synthetic route for boceprevir explicitly uses 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (XX) as the N-Boc-protected amino acid intermediate [1]. The synthesis proceeds via alkylation of benzophenone imine of ethyl glycinate with bromomethylcyclobutane, followed by Boc protection with Boc₂O in CH₂Cl₂, and subsequent LiOH-mediated ester hydrolysis to afford the target intermediate [1]. This intermediate is then coupled with N,O-dimethylhydroxylamine to form a Weinreb amide, which undergoes further transformations to yield the final α-ketoamide inhibitor [1]. Alternative intermediates such as Boc-cyclopropylalanine or Boc-tert-leucine would not map onto this validated route without re-engineering the entire synthetic sequence.

drug synthesis process chemistry boceprevir intermediate Boc protection

Racemic Form (DL) Provides Cost and Process Flexibility Advantages Over Enantiopure Alternatives in Early-Stage Research

CAS 565456-75-9 is supplied as the racemic (DL) mixture, which is typically priced 40–60% lower than the corresponding enantiopure (S)-form (CAS 478183-60-7) or (R)-form (CAS 478183-61-8) . Commercial pricing data indicates that Boc-3-cyclobutylalanine (racemate) is listed at approximately €381 per gram, while the enantiopure (S)-enantiomer is priced at a premium . This cost differential is particularly significant during early-stage research and hit-to-lead campaigns, where kilogram-scale procurement may not yet be justified. Importantly, the boceprevir synthetic route itself accommodates the racemic P1 intermediate, as the α-centre of the final P1 residue was used as a mixture of epimers in the clinical candidate [1].

chiral building block racemic synthesis enantiomer separation cost efficiency

Cyclobutyl Ring Strain Confers Distinct Conformational and Binding Properties Compared to Cyclopropyl and Cyclohexyl Analogs

The cyclobutyl side chain introduces unique ring strain (~26.3 kcal/mol) that is intermediate between cyclopropane (~27.5 kcal/mol) and cyclopentane (~6.2 kcal/mol), influencing both the conformational preferences of the amino acid and its interactions within protease S1 pockets . In the boceprevir-MPro (SARS-CoV-2 main protease) co-crystal structure, the P1 β-cyclobutylalanyl moiety was observed to make hydrophobic interactions within the S1 pocket, although the binding was characterized as relatively loose compared to optimized P1 residues such as the Opal (β-(S-2-oxopyrrolidin-3-yl)-alanyl) moiety [1]. This loose binding of cyclobutylalanine in MPro contrasts with its tight fit in the HCV NS3 protease S1 pocket, highlighting the target-specific conformational advantage of the cyclobutyl ring [1]. Substitution with a cyclopropyl ring would reduce steric occupancy, while a cyclohexyl ring would introduce excessive steric clash within the constrained S1 pocket .

conformational analysis ring strain protease binding X-ray crystallography

Optimal Deployment Scenarios for 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS 565456-75-9) Based on Evidence


HCV NS3/4A Protease Inhibitor Lead Optimization and Scale-Up

Procurement of CAS 565456-75-9 is most strategically justified for medicinal chemistry programs targeting HCV NS3/4A protease, where SAR studies have established cyclobutylalanine as the preferred P1 residue [1]. The racemic form is compatible with the established boceprevir synthetic route, which accommodates epimeric P1 intermediates, allowing kilogram-scale process development without the cost premium of enantiopure building blocks [1]. The validated synthetic sequence—alkylation, Boc protection, LiOH hydrolysis, Weinreb amide formation, and subsequent elaboration—provides a reliable framework for analog generation [2].

SARS-CoV-2 Main Protease (MPro) Inhibitor Design: Comparator Building Block Studies

For SARS-CoV-2 MPro inhibitor programs, CAS 565456-75-9 serves as a valuable comparator building block for benchmarking novel P1 residues against the cyclobutylalanyl moiety found in boceprevir [1]. Crystal structure evidence demonstrates that the cyclobutylalanine P1 residue binds loosely to the MPro S1 pocket, while optimized P1 residues such as Opal provide stronger hydrophobic interactions [1]. Systematic SAR studies using this building block enable quantification of the improvement gained by novel P1 designs, providing a rational basis for selecting alternative P1 intermediates [1].

Peptide Conformational Studies and Unnatural Amino Acid SAR

The cyclobutyl side chain, with its unique ring strain and intermediate steric profile between cyclopropyl and cyclohexyl analogs, makes CAS 565456-75-9 a valuable tool for studying the effect of side-chain rigidity on peptide secondary structure and biological activity [1]. Its Boc protection enables standard solid-phase peptide synthesis (SPPS) workflows, facilitating systematic incorporation into peptide sequences for conformational SAR studies [2].

Generic Boceprevir Intermediate Procurement for ANDA Development

With boceprevir patents expiring, CAS 565456-75-9 is a critical starting material for Abbreviated New Drug Application (ANDA) development of generic boceprevir [1]. Regulatory filings require demonstration of synthetic route fidelity to the reference listed drug, and the use of the validated intermediate (XX) from the published synthesis pathway supports process consistency and impurity control [2]. Procurement from qualified suppliers offering ≥98% purity with full analytical documentation (NMR, HPLC, MS) is essential for regulatory submission readiness [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.